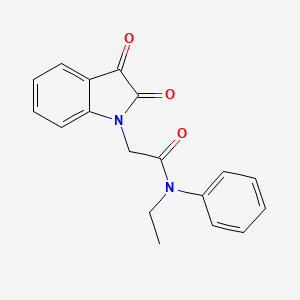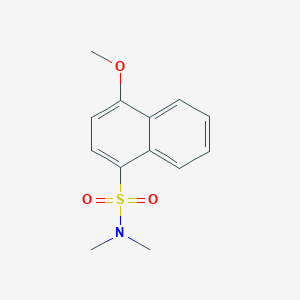
2-(4-bromo-2-chlorophenoxy)-2-methyl-N-2-pyrazinylpropanamide
Overview
Description
Synthesis Analysis
The synthesis of antipyrine-like derivatives, including compounds with halogen substitutions similar to the compound of interest, involves multiple steps, including the formation of benzamide derivatives through good yields and characterized spectroscopically. These processes often involve X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to ensure the structural integrity and expected reactivity of the synthesized compounds (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically stabilized by a combination of hydrogen bonds and π-interactions, indicating a solid-state structure primarily formed through electrostatic energy contributions. Detailed analysis through Hirshfeld surface and DFT calculations reveal the importance of π-interactions in stabilizing the molecular assemblies, with binding energies significantly influenced by these interactions (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds like "2-(4-bromo-2-chlorophenoxy)-2-methyl-N-2-pyrazinylpropanamide" often include Suzuki cross-coupling reactions, highlighting the potential for creating diverse derivatives by coupling with various aryl/heteroaryl boronic acids. These reactions are crucial for extending the chemical space of the compound and exploring its reactivity and potential applications (Ahmad et al., 2021).
Physical Properties Analysis
The physical properties, including the solid-state structure and stability of similar compounds, are analyzed through crystallography and spectroscopic methods. The solid-state analysis often reveals intricate details about intermolecular interactions, including hydrogen bonding and π-interactions, which are crucial for understanding the compound's stability and reactivity (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of such compounds are influenced by their molecular structure, with studies indicating a variety of intra- and intermolecular interactions that contribute to their chemical stability and reactivity. Computational analyses, including DFT calculations, play a significant role in predicting these properties and guiding the synthesis of new derivatives with desired chemical behaviors (Ahmad et al., 2021).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Functionalized Compounds
Functionalized thiophene-based pyrazole amides, including derivatives similar to the queried compound, have been synthesized using various catalytic approaches. These compounds have demonstrated notable nonlinear optical (NLO) properties, suggesting their potential application in materials science for optical devices. The study utilized DFT calculations to investigate the electronic structure and predict NMR data, highlighting the compound's utility in developing new materials with desired optical characteristics (Kanwal et al., 2022).
Antimicrobial Activity
Research on structurally related 2-chloro(bromo)-(2-methyl)-3-arylpropanamides has explored their antimicrobial properties. These compounds showed low antimicrobial activity against various strains, indicating the importance of structural modifications to enhance their bioactivity. This study contributes to the understanding of how small changes in molecular structure can significantly affect biological properties (Грищук et al., 2013).
Materials Science and Drug Design
In Silico Drug Design
The preparation and characterization of new derivatives based on similar structural frameworks have shown promising antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents. In silico drug-likeness and molecular docking screenings have been performed to investigate the potential targets of their antibacterial activity, suggesting these compounds' roles in inhibiting DNA replication in microbial cells (Limban et al., 2020).
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-2-methyl-N-pyrazin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O2/c1-14(2,13(20)19-12-8-17-5-6-18-12)21-11-4-3-9(15)7-10(11)16/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJBVGGDWMVFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=CN=C1)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(pyrazin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B4628242.png)
![2,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4628246.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4628259.png)
![4-{[({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}amino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4628271.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4628281.png)
![ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4628282.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)
![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)

![3-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4628316.png)
![3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4628325.png)
![methyl {[4-allyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4628343.png)
![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)